N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine
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Overview
Description
N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine is a complex organic compound that features a thiazole ring, a pyridine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with an α-halo ketone in the presence of a base . The resulting thiazole intermediate is then coupled with a pyridine derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. For example, a microreactor system can be used to control reaction kinetics and improve selectivity . This method allows for precise control over reaction conditions, leading to higher efficiency and reduced by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Another compound with a similar structure but different functional groups.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares the thiazole ring but has different substituents.
Uniqueness
N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine is unique due to its combination of a thiazole ring, a pyridine ring, and an amine group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry.
Properties
CAS No. |
303163-29-3 |
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Molecular Formula |
C23H22N4OS |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
5-[2-[(3-methoxyphenyl)methylamino]pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C23H22N4OS/c1-15-5-3-7-17(11-15)21-22(29-23(24)27-21)18-9-10-25-20(13-18)26-14-16-6-4-8-19(12-16)28-2/h3-13H,14H2,1-2H3,(H2,24,27)(H,25,26) |
InChI Key |
QCNPADQXJLPYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)N)C3=CC(=NC=C3)NCC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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